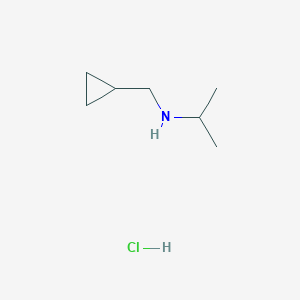

N-(Cyclopropylmethyl)-2-propanamine hydrochloride

Description

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclopropylmethyl group attached to the nitrogen of 2-propanamine (isopropylamine). Its molecular formula is C₇H₁₄ClN, with a molecular weight of 170.26 (calculated). The compound has been referenced under multiple CAS numbers, including 1135288-48-0 and 4552-48-1, though discrepancies exist in the literature regarding its exact identity . Structurally, the cyclopropyl group imparts rigidity and unique electronic properties, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

N-(cyclopropylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)8-5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPNOHAMZXPTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648544 | |

| Record name | N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135288-48-0 | |

| Record name | N-(Cyclopropylmethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)(propan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

Industrial Production

On an industrial scale, production methods are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems.

Chemistry

- Building Block for Organic Synthesis : N-(Cyclopropylmethyl)-2-propanamine hydrochloride is utilized as an intermediate in synthesizing various complex organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : The compound's structural similarity to biologically active amines makes it useful for studying enzyme inhibition and receptor binding.

- Neuropharmacology : Preliminary research suggests that it may act as a monoamine reuptake inhibitor, influencing serotonin, dopamine, and norepinephrine levels, akin to other psychoactive substances.

Medicine

- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly antidepressants and antipsychotics. The compound's interaction with neurotransmitter systems highlights its potential therapeutic applications.

Industry

- Agrochemical Production : The compound is also employed in producing agrochemicals, contributing to advancements in agricultural science.

Research has indicated that this compound may exhibit stimulant effects due to its potential role as a monoamine reuptake inhibitor. Studies have shown that compounds with similar structures can significantly influence neurotransmitter systems, providing insights into their potential use in treating mood disorders.

Pharmaceutical Applications

Several studies have explored the synthesis of new antidepressants using this compound as a key intermediate. These investigations highlight the compound's relevance in developing novel therapeutic agents aimed at enhancing mental health treatment options.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the binding affinity of the compound to these targets, leading to inhibition or activation of specific biochemical pathways. This makes the compound useful in the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with N-(cyclopropylmethyl)-2-propanamine hydrochloride, differing primarily in substituents or functional groups:

Physicochemical and Functional Comparisons

- Reactivity: The chloroethyl group in N-(2-chloroethyl)-2-propanamine hydrochloride enhances electrophilicity, making it reactive in alkylation reactions, unlike the cyclopropylmethyl group, which confers steric hindrance and stability .

- Biological Activity: Cyclopropylmethyl-containing compounds, such as nalfurafine, exhibit high affinity for opioid receptors due to the rigid cyclopropane ring’s conformational restriction . Sigma receptor ligands with cyclopropylmethyl groups (e.g., 1-(cyclopropylmethyl)-4-fluorophenylpiperidine HBr) modulate dopamine release, implying possible neuropharmacological applications for the target compound .

Biological Activity

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and psychoactive substances. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a substituted amine. Its structure features a cyclopropylmethyl group attached to a propanamine backbone, which may influence its interaction with biological targets, particularly in the central nervous system (CNS).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 145.64 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 9.5 |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , affecting serotonin, dopamine, and norepinephrine levels. This mechanism is similar to other psychoactive compounds, which can lead to stimulant effects.

Case Studies and Research Findings

- Psychoactive Effects : A study on new psychoactive substances (NPS) indicated that compounds similar to this compound are often sought after by users for their stimulant properties. The study highlighted the increasing prevalence of such substances among regular psychostimulant users in Australia, noting a rise from 33% to 40% in reported use between 2010 and 2015 .

- Opioid Activity Evaluation : Research evaluating various new compounds for opioid activity included assessments of their effects in animal models. While this compound was not specifically identified as an opioid, its structural characteristics suggest potential interactions with opioid receptors, warranting further investigation into its analgesic properties .

- Toxicological Assessments : Toxicological evaluations have been conducted to understand the safety profile of this compound. These assessments are crucial for determining the compound's viability for therapeutic applications or its potential risks when used recreationally.

Table 2: Summary of Key Research Findings

Q & A

Q. What are the recommended synthetic routes for N-(Cyclopropylmethyl)-2-propanamine hydrochloride, and how is its structural integrity confirmed?

The synthesis of this compound can be inferred from analogous methods used for structurally related compounds. For example, "Generic Method B" (as described in ) involves reacting cyclopropylmethylamine derivatives with appropriate alkylating agents under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., cyclopropyl proton resonances at δ ~0.5–1.5 ppm and methylene/methyl groups at δ ~2.5–3.5 ppm) are critical for verifying the cyclopropylmethyl and isopropylamine moieties .

- High-Resolution Mass Spectrometry (HRMS) : Matches between calculated and experimental molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) confirm molecular formula accuracy .

Q. What analytical techniques are essential for assessing the purity and stability of this compound?

- HPLC with UV/Vis detection : Quantifies impurities and degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for hydrochloride salts prone to decomposition at elevated temperatures .

- Karl Fischer Titration : Measures residual water content, which can affect hygroscopicity and shelf life .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence receptor binding affinity and selectivity, particularly in serotoninergic systems?

The cyclopropylmethyl group introduces steric constraints and electronic effects that modulate receptor interactions. For example:

- 5-HT2C Receptor Selectivity : Evidence from structurally similar compounds (e.g., N-substituted cyclopropylmethylamines in ) suggests that the cyclopropyl group enhances selectivity for 5-HT2C over 5-HT2A/B receptors due to its rigid geometry, which limits off-target binding .

- Comparative Studies : Replace the cyclopropyl group with other substituents (e.g., cyclohexyl or methyl) and use radioligand displacement assays (e.g., [³H]mesulergine for 5-HT2C) to quantify binding affinity shifts .

Q. What methodological challenges arise when studying functional selectivity in vivo, and how can they be addressed?

- Challenge 1 : Differentiating target receptor effects from metabolite activity.

- Challenge 2 : Confounding pharmacokinetic factors (e.g., blood-brain barrier permeability).

Q. How do structural modifications (e.g., halogenation or methyl substitution) impact biological activity?

- Halogenation : Introducing halogens (e.g., fluorine at the 5-position of the phenyl ring in ) enhances metabolic stability and binding affinity via hydrophobic interactions and reduced oxidative metabolism .

- Methyl Substitution : Adding methyl groups to the propanamine chain (e.g., 2-methylpropanamine in ) alters steric bulk, potentially reducing off-target effects but may lower solubility .

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and free energy calculations (MM/GBSA) to validate experimental IC50 values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine hydrochloride salt particles .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers resolve contradictory data in receptor binding assays?

- Step 1 : Validate assay conditions (e.g., buffer pH, temperature) to ensure receptor integrity. For example, 5-HT2C receptors require physiological pH (7.4) and Mg²⁺ for optimal ligand binding .

- Step 2 : Cross-validate using orthogonal techniques (e.g., functional cAMP assays vs. radioligand binding) to confirm agonism/antagonism profiles .

- Step 3 : Perform statistical meta-analysis of replicate experiments (n ≥ 3) to identify outliers and refine IC50/EC50 calculations .

Q. What are the best practices for comparative studies with analogs like N-(cyclohexylmethyl)-2-propanamine hydrochloride?

- Structural Benchmarking : Use X-ray crystallography or NMR to compare conformational flexibility between cyclopropyl and cyclohexyl analogs .

- Pharmacokinetic Profiling : Compare logP (octanol-water partition coefficient) and plasma protein binding rates to assess bioavailability differences .

- In Silico Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict activity cliffs and guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.